2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, methyl, oxo, phenylethyl, and thienyl groups through various chemical reactions. Common reagents used in these reactions include aldehydes, ketones, amines, and thiophenes, under conditions such as reflux, catalysis, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysis, and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other pyrano[3,2-c]pyridine derivatives, such as:
- 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-furyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-pyridyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O2S/c1-14-12-17-20(22(26)25(14)10-9-15-6-3-2-4-7-15)19(18-8-5-11-28-18)16(13-23)21(24)27-17/h2-8,11-12,19H,9-10,24H2,1H3 |
InChI Key |
QHXGQPLESIJTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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